(3R)-2-(4-Fluorophenyl)-3-[4-(phenylmethoxy)phenyl]-2-azaspiro[3.5]nonane-1,7-dione
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Description
(3R)-2-(4-Fluorophenyl)-3-[4-(phenylmethoxy)phenyl]-2-azaspiro[3.5]nonane-1,7-dione, also known as this compound, is a useful research compound. Its molecular formula is C27H24FNO3 and its molecular weight is 429.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Evaluation of Ligands
Research on arylcycloalkylamines, which include phenyl piperidines and piperazines, suggests the importance of arylalkyl substituents in improving the potency and selectivity of binding affinity at D2-like receptors. This indicates the potential for structurally complex compounds to play a significant role in the development of antipsychotic agents, possibly including those structurally or functionally related to the compound of interest (Sikazwe et al., 2009).
Biological Activities of Schiff Base, Hydrazone, and Oxime Derivatives
Curcumin, a compound known for its wide range of biological properties, has been modified to improve its medicinal and biological properties. This research underlines the significance of chemical modification in enhancing the activity of bioactive compounds, which could be relevant for the modification and application of the compound as well (Omidi & Kakanejadifard, 2020).
Enhancement of Biological and Pharmacological Properties
The encapsulation of polyphenols like curcumin has shown significant improvement in their biological and pharmacological properties. This highlights the potential for enhancing the effectiveness of compounds through nano-encapsulation, suggesting a route for increasing the bioactivity of similar compounds (Witika et al., 2021).
Fluorescent Chemosensors
The development of chemosensors based on specific fluorophoric platforms demonstrates the importance of chemical compounds in detecting various analytes. This suggests that compounds with unique structural features could be utilized in the development of sensitive and selective sensors for biological or environmental monitoring (Roy, 2021).
Properties
IUPAC Name |
(1R)-2-(4-fluorophenyl)-1-(4-phenylmethoxyphenyl)-2-azaspiro[3.5]nonane-3,7-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24FNO3/c28-21-8-10-22(11-9-21)29-25(27(26(29)31)16-14-23(30)15-17-27)20-6-12-24(13-7-20)32-18-19-4-2-1-3-5-19/h1-13,25H,14-18H2/t25-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YESSSWWEAQUWPJ-RUZDIDTESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1=O)C(N(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)OCC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2(CCC1=O)[C@H](N(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)OCC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24FNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30442934 |
Source
|
Record name | FT-0668697 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30442934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
194367-70-9 |
Source
|
Record name | FT-0668697 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30442934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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